![molecular formula C20H22N4O5S B2802105 N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 854917-71-8](/img/structure/B2802105.png)
N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
Compounds with similar structures, such as pyrazole derivatives, have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods can provide information about the types of atoms in the compound and how they are bonded together.Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of reactions .Scientific Research Applications
Synthetic Strategies and Applications of m-Aryloxy Phenols
m-Aryloxy phenols play a crucial role in various industries due to their unique properties. Let’s explore their applications:
a. Plastics, Adhesives, and Coatings:- m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings. Their presence enhances thermal stability and flame resistance in these materials .
- m-Aryloxy phenols exhibit potential biological activities, including anti-tumor and anti-inflammatory effects .
- Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols. These methods allow for the incorporation of functional groups (such as esters, nitriles, and halogens) into the phenolic structure .
- Strategies include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
Indole Derivatives: Biological Potential and Clinical Applications
Indole derivatives, including the compound , have diverse biological activities. Let’s explore some of their applications:
a. Antiviral Activity:- Derivatives of indole have shown promising antiviral properties. For instance:
b. Other Biological Activities: Indole derivatives also demonstrate:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-3-20(25)23-19(15-8-6-10-17(12-15)24(26)27)13-18(21-23)14-7-5-9-16(11-14)22-30(28,29)4-2/h5-12,19,22H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBJVYGDRFVWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(3-nitrophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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